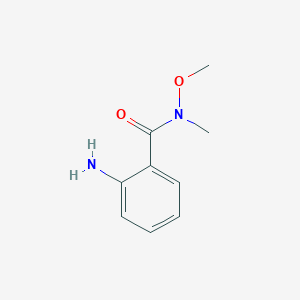
2-amino-N-methoxy-N-methylbenzamide
Vue d'ensemble
Description
The compound 2-amino-N-methoxy-N-methylbenzamide is a derivative of benzamide with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their biological activities, synthesis, and structural characteristics. For instance, derivatives of benzamides have been studied for their affinity and selectivity towards dopamine receptors, antiproliferative properties, and antiemetic activities .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of substituted benzoic acids with various amines or the acylation of amino compounds with benzoyl chlorides. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, the synthesis of 2-benzoylamino-N-methylthiobenzamides was achieved by acylating 2-amino-N-methyl-thiobenzamide with substituted benzoyl chlorides . These methods could potentially be adapted for the synthesis of 2-amino-N-methoxy-N-methylbenzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, GC-MS, and X-ray crystallography. For instance, the structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined using these techniques . The crystal structure of benzamide derivatives can reveal important information about bond lengths, bond angles, and molecular conformations, as seen in the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including directed metalation, as demonstrated by N-tert-butyl-N-methyl-2-methoxybenzamide, which underwent metalation followed by reaction with methyl iodide . Cyclization reactions are also common, as seen in the synthesis of 3-methyl-2-phenylquinazolin-4-thiones from 2-benzoylamino-N-methylthiobenzamides . These reactions are crucial for the modification of the benzamide core to achieve desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be influenced by the presence of substituents on the benzamide ring. For example, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate showed stronger polarizability effects with an increase in drug concentration . These properties are important for understanding the interaction of these compounds with biological targets and their pharmacokinetic profiles.
Applications De Recherche Scientifique
1. Synthetic Chemistry Applications
- Directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, a related compound, demonstrates its use in synthesizing other complex organic compounds like lunularic acid and 2-methoxy-6-methylbenzoic acid (Reitz & Massey, 1990).
2. Thermal Stability Analysis
- The thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide, a derivative of 2-amino-N-methoxy-N-methylbenzamide, has been studied using dynamic DSC curves, providing insights into its decomposition temperature and heat release during thermal decomposition (Cong & Cheng, 2021).
3. Development of Neuroleptic Agents
- The synthesis of heterocyclic 5-amino-2-methoxybenzamides and related compounds indicates the potential use of these compounds in the development of neuroleptic agents (Valenta et al., 1990).
4. Complexation Reactions in Medicinal Chemistry
- The use of 2-amino-N-methoxy-N-methylbenzamide derivatives for complexation with Zn(II) in synthesizing Schiff base complexes highlights their application in medicinal chemistry, particularly for antibacterial properties (Chohan et al., 2003).
5. Use in Organic Synthesis
- Synthesis of 3-methyl-2-phenylquinazolin-4-thiones from 2-benzoylamino-N-methylthiobenzamides, which includes the use of 2-amino-N-methoxy-N-methylbenzamide, illustrates its importance in creating other complex organic molecules (Hanusek et al., 2006).
6. Ligand Binding Studies in Biochemistry
- The compound has been used as a ligand in binding studies to investigate sigma-2 receptors, showing its potential utility in biochemical research (Xu et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(13-2)9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPUVVAYNHOONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453391 | |
| Record name | 2-amino-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methoxy-N-methylbenzamide | |
CAS RN |
133776-41-7 | |
| Record name | 2-amino-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

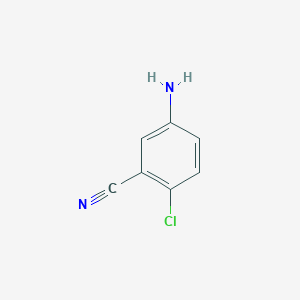
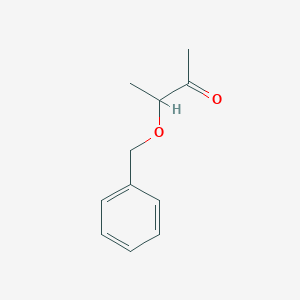
![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)
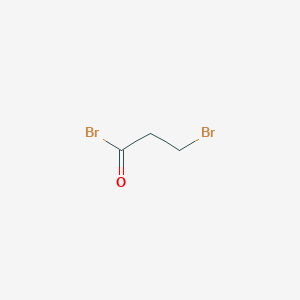
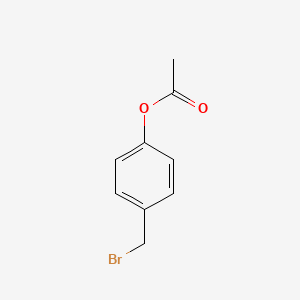
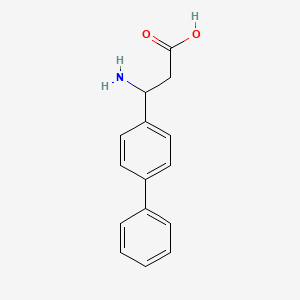
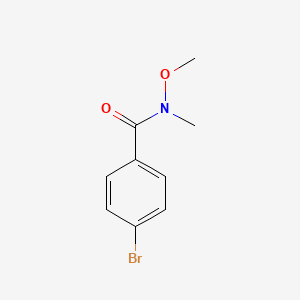
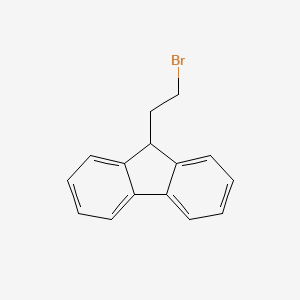
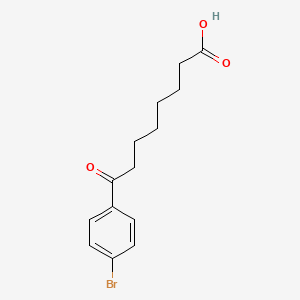

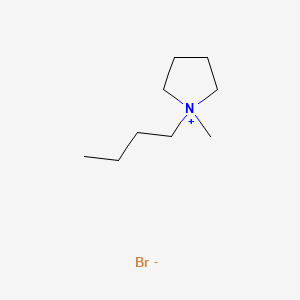
![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)

